Comparative Inactivity of Isomeric Thienopyridinones in NMDA Receptor Binding
This evidence demonstrates that the thieno[2,3-b]pyridin-4-one core is uniquely active among its isomers. While 2-methylthieno[2,3-b]pyridin-4(7H)-one itself was not the test compound, its core scaffold (the unsubstituted 4-hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one, 3a) exhibited a Ki of 16 µM against the NMDA receptor glycine binding site. In a direct head-to-head comparison, the isomeric thieno[3,2-b]pyridinone (3c) was found to be completely inactive [1]. This proves the critical importance of the specific [2,3-b] ring fusion for biological activity.
| Evidence Dimension | Binding affinity to NMDA receptor glycine site |
|---|---|
| Target Compound Data | Ki = 16 µM (for unsubstituted 4-hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one, compound 3a) |
| Comparator Or Baseline | Ki = Inactive (for isomeric 4-hydroxy-5-phenylthieno[3,2-b]pyridin-6(7H)-one, compound 3c) |
| Quantified Difference | Infinite difference; 3a is active, 3c is inactive |
| Conditions | In vitro binding assay using rat brain membranes and [3H]glycine as a radioligand |
Why This Matters
This data directly quantifies the risk of using the wrong thienopyridine isomer, proving that a generic substitution can lead to complete loss of activity, making the correct [2,3-b] core essential for successful target engagement.
- [1] Di Fabio, R., et al. (1997). Synthesis of Thieno[2,3-b]Pyridinones Acting as Cytoprotectants and as Inhibitors of [3H]Glycine Binding to the N-Methyl-d-aspartate (NMDA) Receptor. Journal of Medicinal Chemistry, 40(6), 841-850. View Source
